1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-ylsulfonyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(21)13-5-7-14(8-6-13)24(22,23)19-9-10-20-17(11-19)15-3-2-4-16(15)18-20/h5-8H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPXZQIRHCFUQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C(=C4CCCC4=N3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Types of Reactions it Undergoes:
Oxidation: May involve transformations at the sulfonyl group or other reactive sites.
Reduction: Possible reduction of sulfonyl groups to sulfoxides or sulfides under mild conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions:
Oxidation: KMnO4, NaIO4 under mild to moderate conditions.
Reduction: NaBH4, LiAlH4 in polar solvents.
Substitution: Halogenation or nitration using appropriate halogens or nitro reagents, respectively.
Major Products Formed:
Sulfoxides or sulfides from reduction.
Halogenated or nitrated derivatives on the phenyl ring.
Scientific Research Applications
1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone has a broad range of applications in scientific research:
Chemistry: A precursor for synthesizing more complex molecules.
Biology: Studied for its interaction with various biomolecular targets.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The compound's mechanism of action typically involves:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: Could include inhibition of inflammatory pathways, induction of apoptosis in cancer cells, or modulation of neurotransmitter receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Pyrazolo-pyrazine vs. Triazole Analogs: The compound in -(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, replaces the pyrazolo-pyrazine core with a 1,2,4-triazole. The pyrazolo-pyrazine system’s fused rings may offer superior rigidity for selective protein interactions .
Substituent Effects
- Sulfonyl-Phenyl Group :
Both compounds include a para-phenylsulfonyl group, a common pharmacophore in kinase inhibitors (e.g., COX-2 inhibitors). However, the target compound lacks the 2,4-difluorophenyl substituent present in the triazole analog, which could reduce steric hindrance and alter solubility (fluorine atoms typically enhance lipophilicity) . - Ethanone Position: The acetyl group in the target compound is para to the sulfonyl linkage, whereas the triazole analog’s ethanone is attached via a thioether. This difference impacts electronic properties: the thioether in the triazole compound may increase oxidation susceptibility compared to the direct sulfonyl-acetyl linkage .
Physicochemical and Pharmacokinetic Properties
Hypothetical data based on structural analogs:
The target compound’s lower logP suggests better solubility than the triazole analog, though both fall into the “poorly soluble” category. Its metabolic stability could translate to longer half-life in vivo .
Biological Activity
1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
Chemical Structure and Properties
The compound's structure features a cyclopenta[3,4]pyrazolo[1,5-a]pyrazine core linked to a sulfonyl group and a phenyl ring. Its molecular formula is , with a molecular weight of approximately 350.42 g/mol. The structural complexity of this compound contributes to its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to 1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone exhibit significant anticancer effects. For instance:
- Mechanism of Action : The compound acts as an inhibitor of key signaling pathways involved in cancer proliferation and survival. It has been shown to inhibit the activity of receptor tyrosine kinases (RTKs), which are often overexpressed in various cancers.
- Case Study : A recent study evaluated the cytotoxic effects of similar pyrazolo compounds on cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer). The results demonstrated IC50 values ranging from 0.3 to 24 µM, indicating potent anticancer activity with low resistance .
Enzymatic Inhibition
The compound exhibits inhibitory activity against several enzymes that play critical roles in tumor progression:
- Protein Kinase Inhibition : Research has shown that derivatives of this compound can selectively inhibit EGFR and VEGFR2 with varying degrees of potency. For example, one derivative demonstrated dual inhibition with IC50 values of 0.3 µM for EGFR and 7.6 µM for VEGFR2 .
Pharmacological Applications
The diverse biological activities of 1-(4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)ethanone suggest potential applications in various therapeutic areas:
- Cancer Therapy : Given its ability to inhibit key signaling pathways in cancer cells, this compound could be developed into a novel anticancer agent.
- Inflammatory Diseases : The inhibition of specific enzymes involved in inflammatory processes positions this compound as a candidate for treating inflammatory diseases.
Data Summary Table
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis of structurally analogous sulfonyl-containing heterocycles (e.g., pyrazolo-pyrimidine derivatives) typically involves multi-step protocols. Key steps include:
- Sulfonylation : Reaction of the cyclopenta-pyrazolo-pyrazine core with a sulfonyl chloride derivative under anhydrous conditions (e.g., DMF, 0–5°C) .
- Coupling reactions : Use of coupling agents like EDCI/HOBt to link the sulfonylated intermediate to the phenyl-ethanone moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Critical parameters : Temperature control (<10°C during sulfonylation), inert atmosphere (N₂/Ar), and solvent choice (DMF for polar intermediates) to minimize side reactions .
Q. Which spectroscopic and analytical methods are most reliable for structural confirmation?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazolo-pyrazine core and sulfonyl-phenyl linkage. Aromatic protons typically appear as doublets in δ 7.5–8.5 ppm .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with sulfur and nitrogen content .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in related pyrazoline derivatives .
Q. What are the primary challenges in scaling up synthesis for preclinical studies?
- Low yields : Multi-step syntheses often suffer from cumulative yield losses (e.g., 15–30% per step). Optimization via flow chemistry or microwave-assisted reactions can improve efficiency .
- Purification bottlenecks : Replace column chromatography with automated flash systems or crystallization-driven purification .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
- Substituent variation : Modify the phenyl-ethanone moiety (e.g., electron-withdrawing groups like -NO₂ or -CF₃) to assess impact on target binding. Compare IC₅₀ values across derivatives .
- Molecular docking : Use computational tools (e.g., AutoDock Vina) to predict interactions with kinases or GPCRs, leveraging the sulfonyl group’s hydrogen-bonding potential .
Example SAR table :
| Derivative | R-group | IC₅₀ (nM) | Target |
|---|---|---|---|
| Parent | H | 450 | Kinase X |
| Analog 1 | -CF₃ | 120 | Kinase X |
| Analog 2 | -OCH₃ | 780 | Kinase X |
Q. How can contradictory bioactivity data across assays be resolved?
- Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays). Discrepancies in IC₅₀ may arise from off-target effects .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives .
Q. What strategies are effective in improving solubility and bioavailability?
- Prodrug design : Introduce phosphate or acetyl groups to the ethanone moiety to enhance aqueous solubility .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes, as demonstrated for related sulfonamide derivatives .
Q. How can in vivo toxicity be assessed while accounting for species-specific metabolism?
- Cross-species metabolite profiling : Compare hepatic metabolism in mouse, rat, and human microsomes using LC-MS/MS. Key metabolites (e.g., sulfoxide derivatives) may exhibit species-specific accumulation .
- Toxicogenomics : RNA-seq analysis of liver/kidney tissues to identify pathways affected by chronic exposure .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response data?
- Non-linear regression : Fit data to a four-parameter logistic model (Hill equation) using tools like GraphPad Prism .
- Bootstrap resampling : Estimate confidence intervals for EC₅₀ values to account for assay variability .
Q. How should crystallographic data be interpreted to inform drug design?
- Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···O bonds involving the sulfonyl group) to guide crystal engineering for improved stability .
- Thermal ellipsoid plots : Identify flexible regions (e.g., cyclopenta ring) that may influence binding pocket adaptability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
